molecular formula C5H7KO3 B6250705 potassium 3-methyl-2-oxobutanoate CAS No. 15784-52-8

potassium 3-methyl-2-oxobutanoate

Cat. No.: B6250705
CAS No.: 15784-52-8
M. Wt: 154.2
InChI Key:
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Description

Potassium 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C5H7KO3. It is a potassium salt of 3-methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid. This compound is of interest due to its role in various biochemical processes and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-methyl-2-oxobutanoate can be synthesized through the reaction of 3-methyl-2-oxobutanoic acid with potassium hydroxide. The reaction typically involves dissolving 3-methyl-2-oxobutanoic acid in a suitable solvent, such as water or ethanol, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 3-methyl-2-oxobutanoic acid.

    Reduction: 3-methyl-2-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 3-methyl-2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It plays a role in metabolic pathways, particularly in the biosynthesis of branched-chain amino acids.

    Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of potassium 3-methyl-2-oxobutanoate involves its participation in biochemical pathways. It acts as a substrate for enzymes involved in the biosynthesis of branched-chain amino acids. The compound undergoes enzymatic transformations, leading to the formation of various metabolites that play crucial roles in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxobutanoic acid: The parent acid form of potassium 3-methyl-2-oxobutanoate.

    2-Oxo-3-methylbutanoate: Another name for 3-methyl-2-oxobutanoic acid.

    2-Oxoisovalerate: A similar compound with slight structural differences.

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent acid. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

CAS No.

15784-52-8

Molecular Formula

C5H7KO3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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